2-chloro-N-(3,4-dimethoxybenzyl)acetamide
Overview
Description
DKM 2-93 is a relatively selective inhibitor of ubiquitin-like modifier activating enzyme 5 (UBA5). It is known for its ability to impair pancreatic cancer cell survival by covalently modifying the catalytic cysteine of UBA5, thereby inhibiting its activity as a protein that activates the ubiquitin-like protein UFM1 to UFMylate proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
DKM 2-93 is synthesized through a series of chemical reactions involving the formation of a covalent bond with the catalytic cysteine of UBA5. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
The industrial production of DKM 2-93 involves large-scale synthesis using similar methods as those used in the laboratory. The compound is produced in bulk quantities and is available in various forms, including solid and solution forms. The production process ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
DKM 2-93 undergoes several types of chemical reactions, including:
Covalent Modification: It covalently modifies the catalytic cysteine of UBA5.
Inhibition: It inhibits the activity of UBA5, preventing the activation of the ubiquitin-like protein UFM1.
Common Reagents and Conditions
The common reagents used in the reactions involving DKM 2-93 include:
Dimethyl Sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Catalytic Cysteine: The target site for covalent modification.
Major Products Formed
The major product formed from the reaction of DKM 2-93 with UBA5 is the covalently modified UBA5 enzyme, which is rendered inactive and unable to activate UFM1 .
Scientific Research Applications
DKM 2-93 has several scientific research applications, including:
Cancer Research: It is used as a therapeutic agent in the treatment of pancreatic cancer.
Biochemical Studies: It is used to study the role of UBA5 in various cellular processes, including protein modification and degradation.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting UBA5 and related enzymes.
Mechanism of Action
DKM 2-93 exerts its effects by covalently modifying the catalytic cysteine of UBA5. This modification inhibits the activity of UBA5, preventing it from activating the ubiquitin-like protein UFM1. As a result, the UFMylation of target proteins is inhibited, leading to impaired survival of pancreatic cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cbl-b-IN-3: A potent proto-oncogene-B inhibitor.
Cbl-b-IN-6: An inhibitor of both casitas B-lineage lymphoma-b and c-Cbl.
PRT4165: A potent PRC1-mediated H2A ubiquitylation inhibitor.
Uniqueness of DKM 2-93
DKM 2-93 is unique in its relatively selective inhibition of UBA5, with an IC50 value of 430 μM. It specifically targets the catalytic cysteine of UBA5, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(5-10(9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETPWRGZGWGPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216022 | |
Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65836-72-8 | |
Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065836728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-((3,4-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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